2,3-Dimethylbutane-1-thiol

Description

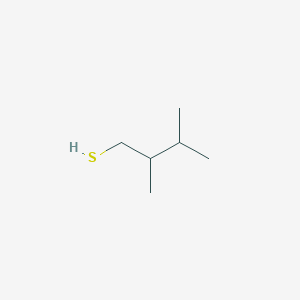

Structure

3D Structure

Properties

Molecular Formula |

C6H14S |

|---|---|

Molecular Weight |

118.24 g/mol |

IUPAC Name |

2,3-dimethylbutane-1-thiol |

InChI |

InChI=1S/C6H14S/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3 |

InChI Key |

JDPIZXUTVCCVGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CS |

Origin of Product |

United States |

Nomenclature and Advanced Structural Considerations of 2,3 Dimethylbutane 1 Thiol

Stereochemical Implications of 2,3-Dimethylbutane-1-thiol Chirality

The structure of this compound contains two chiral centers at carbon atoms C2 and C3. This chirality is the source of its stereoisomerism. The maximum number of possible stereoisomers for a molecule with n chiral centers is given by the 2n rule. For this compound, with n=2, a maximum of four stereoisomers can exist. jst.go.jp These stereoisomers consist of two pairs of enantiomers.

The four stereoisomers are:

(2R, 3R)-2,3-dimethylbutane-1-thiol

(2S, 3S)-2,3-dimethylbutane-1-thiol

(2R, 3S)-2,3-dimethylbutane-1-thiol

(2S, 3R)-2,3-dimethylbutane-1-thiol

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (2R, 3S) and (2S, 3R) isomers form another pair of enantiomers. The relationship between a member of one enantiomeric pair and a member of the other (e.g., between the (2R, 3R) and (2R, 3S) isomers) is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.

Unlike some molecules with two chiral centers, this compound does not have a meso form. A meso compound is an achiral compound that has chiral centers. This typically occurs when there is a plane of symmetry within the molecule that makes it superimposable on its mirror image. Due to the substitution pattern of this compound, no such plane of symmetry exists in any of its stereoisomers.

The synthesis of specific stereoisomers of chiral molecules often requires specialized techniques. Chiral synthesis might involve the use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. researchgate.netresearchgate.net For instance, chiral oxazolidinones have been used as auxiliaries in the synthesis of chiral diols, a process that could be conceptually adapted for the synthesis of chiral thiols. researchgate.net Another approach is diastereoselective synthesis, where the presence of an existing chiral center in a molecule influences the creation of a new one. mdpi.comnih.gov

The different stereoisomers of this compound are expected to have identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light (optical activity), where enantiomers rotate the light in equal but opposite directions. However, in a chiral environment, such as when interacting with a biological receptor or a chiral stationary phase in chromatography, their behavior can differ significantly.

Table 1: Stereoisomers of this compound

| Stereoisomer | Relationship to (2R, 3R) |

| (2R, 3R)-2,3-dimethylbutane-1-thiol | - |

| (2S, 3S)-2,3-dimethylbutane-1-thiol | Enantiomer |

| (2R, 3S)-2,3-dimethylbutane-1-thiol | Diastereomer |

| (2S, 3R)-2,3-dimethylbutane-1-thiol | Diastereomer |

Conformational Analysis of this compound through Spectroscopic and Computational Methods

The flexibility of the carbon-carbon single bonds in this compound allows the molecule to adopt various spatial arrangements, known as conformations. The study of these conformations and their relative energies is crucial for understanding the molecule's reactivity and physical properties. The most stable conformations are those that minimize steric hindrance and torsional strain. For the C2-C3 bond, the key conformations are the staggered (anti and gauche) and eclipsed forms.

By analogy with 2,3-dimethylbutane (B166060), the staggered conformations are expected to be more stable than the eclipsed conformations. researchgate.net Computational studies on 2,3-dimethylbutane have shown that the gauche and anti conformers have distinct energy levels, with the anti conformer generally being more stable due to reduced steric repulsion between the methyl groups. researchgate.net However, the presence of the -CH₂SH group in this compound introduces additional complexity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR studies are a powerful tool for investigating conformational equilibria. acs.org By analyzing the changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the relative populations of different conformers and the energy barriers between them. For diastereomeric thiols, distinct NMR spectra can be observed, allowing for the characterization of each isomer. acs.orgresearchgate.net

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the three-dimensional structure of chiral molecules. researchgate.netfrontiersin.orgresearchgate.net It can be used to determine the absolute configuration and to study the conformational preferences of chiral thiols in solution. researchgate.netunige.chunige.ch

Computational Methods:

Molecular Mechanics and Density Functional Theory (DFT): Computational chemistry provides valuable insights into the conformational landscape of molecules. Molecular mechanics methods can be used to perform conformational searches and identify low-energy structures. acs.orgarxiv.org More accurate energy calculations can then be performed using DFT, which can also predict spectroscopic properties like NMR chemical shifts and VCD spectra to be compared with experimental data. frontiersin.orgrsc.org Studies on similar molecules like 1-butanethiol (B90362) have utilized these methods to characterize their stable conformers. researchgate.net

Table 2: Predicted Stable Conformations around the C2-C3 Bond

| Conformation | Dihedral Angle (CH₃-C2-C3-CH₃) | Expected Relative Stability |

| Anti | ~180° | High |

| Gauche | ~60° | Moderate |

| Eclipsed | 0° | Low |

Isomeric Forms and Their Detection in Synthesized Mixtures

The synthesis of this compound will typically result in a mixture of its stereoisomers. The detection, separation, and quantification of these isomers are essential for both research and potential applications. Various chromatographic techniques are employed for this purpose.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components in a mixture. Chiral stationary phases can be used in GC columns to separate enantiomers. mdpi.comresearchgate.net Studies have shown the successful separation of hexane (B92381) isomers, including 2,3-dimethylbutane, using specialized GC columns. researchgate.net The analysis of chiral sulfur compounds by GC is a well-established field. researchgate.netlongdom.org

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile separation technique that can be used to resolve isomers. For chiral separations, chiral stationary phases are commonly used. jst.go.jplongdom.org An alternative approach is pre-column derivatization, where the thiol enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. jst.go.jpresearchgate.netdss.go.thnih.govpsu.edu Fluorescent chiral tagging reagents can be used to enhance the sensitivity of detection. dss.go.th

The detection of these separated isomers can be achieved using various detectors, including mass spectrometry (MS) and fluorescence detectors, depending on the analytical method employed.

Table 3: Analytical Techniques for Isomer Detection

| Technique | Principle | Application to this compound |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Separation of volatile isomers. Chiral GC can separate enantiomers. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Separation of diastereomers (after derivatization) or enantiomers (with a chiral stationary phase). |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Can distinguish between diastereomers and be used to determine enantiomeric purity with chiral derivatizing agents. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of circularly polarized infrared light. | Can distinguish between enantiomers and provide information on their absolute configuration and conformation. |

Chemical Reactivity and Mechanistic Studies of 2,3 Dimethylbutane 1 Thiol

Redox Chemistry of the Thiol Functionality

The thiol group of 2,3-dimethylbutane-1-thiol is readily involved in redox reactions, primarily through its oxidation to a disulfide and the subsequent reduction back to the thiol.

Mechanistic Pathways of Disulfide Formation from this compound

The oxidation of thiols, such as this compound, to their corresponding disulfides is a fundamental reaction in sulfur chemistry. researchgate.net This transformation is a two-electron oxidation process that can proceed through various mechanistic pathways depending on the oxidant used. nih.govumass.edu Generally, two molecules of the thiol are required to form the disulfide, bis(2,3-dimethylbutyl) disulfide, which features a sulfur-sulfur single bond. youtube.com

The process can be initiated by a variety of oxidizing agents, including hydrogen peroxide, halogens, or metal salts. researchgate.net The reaction often involves the formation of intermediate species. nih.gov For instance, with a two-electron oxidant, a sulfenic acid (RSOH) or a sulfenyl halide (RSX) intermediate may be formed, which then reacts with another thiol molecule to yield the disulfide. nih.govencyclopedia.pub

Alternatively, one-electron oxidation pathways can generate a thiyl radical (RS•) as an intermediate. nih.govencyclopedia.pub The recombination of two thiyl radicals then leads to the formation of the disulfide bond. nih.gov In biological systems and certain chemical environments, these oxidation reactions are often facilitated by catalysts or enzymes. umass.edunih.gov

The general reaction can be represented as: 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻ Where R represents the 2,3-dimethylbutyl (B1248744) group.

Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Description |

|---|---|

| Hydrogen Peroxide (H₂O₂) | A common and relatively mild oxidizing agent. organic-chemistry.org |

| Halogens (e.g., I₂, Br₂) | Effective oxidants for thiols. organic-chemistry.org |

| Dimethyl sulfoxide (B87167) (DMSO) | Can act as an oxidant, often catalyzed by an acid. organic-chemistry.org |

Reversible Reduction of Disulfides to the Parent Thiol

The disulfide bond in bis(2,3-dimethylbutyl) disulfide can be cleaved through reduction to regenerate two molecules of this compound. This reversibility is a key characteristic of the thiol-disulfide system. encyclopedia.pub The reduction process involves the input of two electrons.

Commonly used reducing agents in the laboratory include dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME). libretexts.org These reagents work by engaging in thiol-disulfide exchange reactions that ultimately lead to the reduction of the target disulfide and the oxidation of the reducing agent. libretexts.org In biological contexts, enzymatic systems, such as those involving glutathione (B108866) and thioredoxin, are responsible for maintaining the reduced state of thiols. libretexts.orgcreative-proteomics.com These systems utilize reducing equivalents from cofactors like NADPH. creative-proteomics.com

The general reduction reaction is: R-S-S-R + 2H⁺ + 2e⁻ → 2 R-SH Where R is the 2,3-dimethylbutyl group.

Investigations into Thiol-Disulfide Exchange Equilibria

Thiol-disulfide exchange is a reaction where a thiolate anion (RS⁻) from a thiol attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). nih.govencyclopedia.pub This results in the formation of a new disulfide and the release of a new thiol. umass.edu This process is essentially a series of Sₙ2-like displacement reactions. nih.govlibretexts.org

The reaction proceeds through a tri-sulfur transition state and is fundamental to many biological processes, including protein folding and the regulation of enzyme activity. nih.govnih.gov The equilibrium of this reaction depends on the relative concentrations and the reduction potentials of the thiols and disulfides involved. nih.gov

For this compound, the exchange reaction can be represented as: (CH₃)₂CHCH(CH₃)CH₂S⁻ + R'-S-S-R' ⇌ (CH₃)₂CHCH(CH₃)CH₂S-S-R' + R'S⁻

These exchange reactions can be used to synthesize unsymmetrical disulfides, where the two sulfur atoms are bonded to different alkyl or aryl groups. organic-chemistry.org The study of these equilibria provides insight into the relative stability of different disulfide bonds. nih.gov

Radical Reactions and Their Application in this compound Chemistry

Beyond redox reactions, the thiol group of this compound can participate in radical-mediated processes.

Generation and Reactivity Profiles of Thiyl Radicals

The 2,3-dimethylbutanethiyl radical, (CH₃)₂CHCH(CH₃)CH₂S•, is a key intermediate in various chemical and biological processes. encyclopedia.pub Thiyl radicals can be generated through several methods, including:

Homolytic cleavage of the S-H bond by heat or light (photolysis).

Reaction with other radical species that can abstract the hydrogen atom from the thiol group. inflibnet.ac.in

One-electron oxidation of the corresponding thiolate. nih.gov

Once generated, these radicals are highly reactive species. inflibnet.ac.in A primary reaction pathway for thiyl radicals is dimerization to form the corresponding disulfide, bis(2,3-dimethylbutyl) disulfide. nih.gov They can also participate in addition reactions to unsaturated bonds (e.g., alkenes and alkynes) and can abstract hydrogen atoms from other molecules. The reactivity is influenced by the stability of the radical, with tertiary radicals generally being more stable than secondary or primary radicals. inflibnet.ac.in

Table 2: Methods for Generating Thiyl Radicals

| Method | Description |

|---|---|

| Photolysis | UV light can induce homolytic cleavage of the S-H bond. |

| Radical Initiators | Compounds like AIBN can initiate radical formation. nih.gov |

Hydrogen Atom Transfer Processes Involving the Thiol Group

The thiol group of this compound can act as a hydrogen atom donor in hydrogen atom transfer (HAT) reactions. pku.edu.cn In these processes, a radical species abstracts the hydrogen atom from the S-H bond, generating a thiyl radical and a new, more stable molecule.

R'• + (CH₃)₂CHCH(CH₃)CH₂S-H → R'-H + (CH₃)₂CHCH(CH₃)CH₂S•

The efficiency of this process is governed by the bond dissociation energy (BDE) of the S-H bond. Thiols generally have lower S-H BDEs compared to C-H or O-H bonds, making them effective hydrogen donors in many radical chain reactions. u-tokyo.ac.jp This property is utilized in synthetic chemistry, where thiols are often employed as chain transfer agents to control polymerization or as radical scavengers. The rate of HAT can be influenced by factors such as solvent polarity and the nature of the hydrogen atom abstractor. nih.gov

Thiol-Ene Click Chemistry: Free-Radical Addition Pathways

The free-radical addition of thiols to unsaturated compounds, a key example of thiol-ene "click" chemistry, is a highly efficient and versatile method for forming carbon-sulfur bonds. thieme-connect.dersc.org This reaction typically proceeds via a radical chain mechanism, which can be initiated by thermal or photochemical means. researchgate.net The process involves the generation of a thiyl radical (RS•) from the thiol, which then adds to an alkene (ene) to form a carbon-centered radical intermediate. This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain reaction. thieme-connect.deresearchgate.net

The thiol-ene reaction is known for its high yields, tolerance of various functional groups, and minimal byproducts. thieme-connect.de It is often promoted by a radical initiator. researchgate.net While highly effective with electron-rich double bonds, reactions with electron-deficient alkenes like acrylates can sometimes lead to oligomerization as a side reaction. thieme-connect.de

The general mechanism for the free-radical addition of a thiol to an alkene is as follows:

Initiation: A radical initiator generates initial radicals.

Propagation Step 1: The initiator radical abstracts a hydrogen atom from the thiol (RSH) to form a thiyl radical (RS•).

Propagation Step 2: The thiyl radical adds to the alkene, forming a carbon-centered radical.

Propagation Step 3: The carbon-centered radical abstracts a hydrogen from another thiol molecule, forming the final product and a new thiyl radical.

This process is particularly effective for the anti-Markovnikov addition of thiols to vinyl groups. rsc.org

Stereochemical Control and Outcomes in Radical Reactions

The stereochemistry of the final product in radical reactions involving thiols can be influenced by steric effects during the hydrogen-atom transfer step between the cyclic adduct radical and the thiol catalyst. ucl.ac.uk In certain radical cyclization reactions catalyzed by thiols, the stereochemistry of the product is determined at this hydrogen transfer stage. ucl.ac.uk

For instance, in the radical-chain cyclization of alkenyloxysilanes, thiols act as polarity-reversal catalysts. ucl.ac.uk The stereochemical outcome is dependent on the steric interactions present during the hydrogen atom transfer from the thiol to the intermediate cyclic radical. ucl.ac.uk

Nucleophilic Reactivity and Acid-Base Properties

Enhanced Nucleophilicity of the Thiolate Anion

The deprotonation of a thiol (RSH) to its conjugate base, the thiolate anion (RS⁻), significantly enhances its nucleophilicity. uky.edulibretexts.org Thiolate anions are potent nucleophiles, reacting orders of magnitude faster in S_N2 reactions than their corresponding neutral thiol counterparts. uky.edulibretexts.org In fact, thiolate is considered one of the most reactive nucleophiles, with a reactivity over 5,000 times greater than some other common nucleophiles in substitution reactions with methyl bromide. msu.edu This increased reactivity is attributed to the negative charge and the high polarizability of the sulfur atom. uky.edulibretexts.org

The enhanced nucleophilicity of thiolates makes them valuable reagents in organic synthesis. For example, they readily participate in nucleophilic substitution reactions with alkyl halides to form thioethers. uky.edu

Table 1: Comparison of Nucleophilicity

| Nucleophile | Relative Reactivity |

|---|---|

| Thiolate (RS⁻) | High |

| Hydroxide (OH⁻) | Moderate |

| Neutral Thiol (RSH) | Low |

| Water (H₂O) | Very Low |

This table provides a qualitative comparison of the nucleophilicity of different species.

Influence of pKa Values on Reactivity and Reaction Pathways

The acid dissociation constant (pKa) of a thiol plays a crucial, albeit paradoxical, role in its reactivity. maastrichtuniversity.nl The pKa determines the extent of deprotonation to the more reactive thiolate anion at a given pH. maastrichtuniversity.nlresearchgate.net A lower pKa means a higher percentage of the thiol exists in the deprotonated, and thus more nucleophilic, thiolate form at a specific pH. maastrichtuniversity.nlresearchgate.net

Table 2: Relationship between pKa and Thiolate Concentration

| Thiol pKa | % Thiolate at pH 7.4 |

|---|---|

| 6.4 | ~90% |

| 7.4 | 50% |

| 8.4 | ~10% |

Data derived from a study on cysteine residues, illustrating the general principle. researchgate.net

Metal-Mediated and Catalytic Transformations

Reactions of this compound with Organometallic Reagents

Organometallic reagents are widely used in catalysis to facilitate a vast array of chemical transformations. tdx.catresearchgate.net The reactivity of these catalysts can be finely tuned by modifying the ligands surrounding the metal center. tdx.cat Thiols and thiolates can act as ligands in organometallic complexes, influencing their catalytic activity.

While specific studies detailing the reaction of this compound with a broad range of organometallic reagents are not extensively documented in the provided search results, the general principles of organometallic chemistry suggest several potential reaction pathways. For instance, organolithium reagents react with alkyl halides, and their addition to carbonyl compounds is a fundamental transformation in organic synthesis. msuniv.ac.in Grignard reagents, another class of important organometallic compounds, also react with ketones to form alcohols, such as the synthesis of 2,3-dimethylbutan-2-ol from a Grignard reagent and a ketone. researchgate.net

The interaction of thiols with organometallic complexes can lead to the formation of metal-thiolate species. These species can then participate in various catalytic cycles, including substitution, oxidative addition, and reductive elimination reactions. libretexts.org For example, organometallic catalysts are employed in the dehydrogenation of 2,3-dimethylbutane (B166060), demonstrating the interaction of this hydrocarbon framework with metal centers. univ-lille.fr

Chelation and Ligand Roles of the Thiol Group in Metal Complexes

The thiol (-SH) functional group of this compound is a key player in its coordination chemistry, enabling it to act as a ligand for various metal centers. The sulfur atom, with its lone pairs of electrons, can donate to a metal ion, forming a coordinate covalent bond. Upon deprotonation, the resulting thiolate (S⁻) becomes an even stronger donor.

Thiol and thiolate ligands can coordinate to metals in several ways. They can act as terminal ligands, where the sulfur atom binds to a single metal center. In some cases, they can also function as bridging ligands, connecting two or more metal centers. The coordination of thiolates to metals like ruthenium and osmium has been well-documented. For instance, thiophenoxide (SPh⁻) ligands have been shown to coordinate to ruthenium and osmium centers in a bent configuration. acs.org The reaction of these metal-thiolate complexes with acids can lead to the formation of highly reactive metal-thiol complexes. acs.org

While specific studies on this compound complexes are not extensively detailed in the provided literature, the principles of thiol coordination chemistry are broadly applicable. The bulky 2,3-dimethylbutyl group would exert significant steric influence on the coordination sphere of the metal, potentially affecting the stability, geometry, and reactivity of the resulting complex. This steric hindrance could favor the formation of complexes with lower coordination numbers or influence the ligand's binding mode. The thiol group's ability to coordinate with metal ions is a foundational aspect of its use in various chemical applications, including the synthesis of thiocrown ethers, which are significant in coordination chemistry for their capacity to form complexes with metal ions.

Table 1: General Characteristics of Thiol Ligands in Metal Complexes

| Feature | Description | Relevance to this compound |

|---|---|---|

| Binding Mode | Can bind as a neutral thiol (RSH) or an anionic thiolate (RS⁻) ligand. Can be terminal or bridging. | The bulky alkyl frame may favor terminal binding to minimize steric clash. |

| Donor Atom | Sulfur | The sulfur atom's lone pairs are available for donation to a metal center. |

| Steric Influence | The size of the alkyl group (R) affects the metal's coordination environment. | The 2,3-dimethylbutyl group is sterically demanding, influencing complex geometry and stability. |

| Reactivity | Coordinated thiols can be deprotonated. Metal-thiolate bonds can be protonated to release the thiol. | The reactivity of the complex is influenced by the interplay between the metal and the sterically hindered thiol ligand. |

Rearrangement and Isomerization Pathways

Mechanistic Investigations of Thiol Isomerization

The isomerization of molecules containing thiol groups can occur through various mechanisms, often involving radical intermediates. Thiyl radical (RS•) catalyzed isomerization is a well-studied process, particularly for unsaturated compounds like alkenes. cdnsciencepub.comcdnsciencepub.com This mechanism is initiated by the formation of a thiyl radical from the thiol, which can be achieved thermally or photochemically. cdnsciencepub.comcdnsciencepub.com

The general mechanism for thiyl radical-catalyzed cis-trans isomerization involves the following key steps:

Initiation: Formation of a thiyl radical (RS•) from the thiol (RSH).

Addition: The thiyl radical adds reversibly to the double bond of an alkene, forming a carbon-centered radical adduct. cdnsciencepub.comnih.gov

Rotation: Rotation occurs around the former carbon-carbon double bond in the radical adduct.

Fragmentation: The radical adduct fragments, releasing the thiyl radical and the isomerized alkene. nih.gov

Table 2: Mechanistic Steps in Thiyl Radical-Catalyzed Isomerization

| Step | Process | Description |

|---|---|---|

| 1 | Initiation | RSH → RS• + H• |

| 2 | Addition | RS• + cis-R'CH=CHR' ⇌ RS-CHR'-C•HR' |

| 3 | Rotation | Rotation around the C-C single bond in the adduct. |

| 4 | Fragmentation | RS-CHR'-C•HR' ⇌ RS• + trans-R'CH=CHR' |

Alkyl Migration Phenomena in Related Butane (B89635) Derivatives

The carbon skeleton of butane and its derivatives can undergo rearrangement reactions, particularly under conditions that generate carbocation intermediates. libretexts.org These rearrangements, known as 1,2-shifts, involve the migration of an adjacent group (either a hydrogen atom or an alkyl group) to the positively charged carbon atom. libretexts.orgmasterorganicchemistry.com The driving force for these shifts is the formation of a more stable carbocation (tertiary > secondary > primary). masterorganicchemistry.com

A classic example of an alkyl shift is observed in the reaction of 3,3-dimethyl-1-butene (B1661986) with HBr. The expected Markovnikov product is not the major product. Instead, the reaction proceeds through a mechanism involving a 1,2-methyl shift. libretexts.org

Protonation of the alkene initially forms a secondary carbocation.

A methyl group from the adjacent quaternary carbon migrates to the secondary carbocation center.

This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation.

The bromide ion then attacks the tertiary carbocation to form the final product, 2-bromo-2,3-dimethylbutane. libretexts.org

This type of alkyl migration is a common phenomenon in carbocation chemistry and is highly relevant to the 2,3-dimethylbutane skeleton. masterorganicchemistry.com If this compound were subjected to reactions involving the formation of a carbocation on its butyl chain (for instance, through the loss of a leaving group derived from the thiol), similar 1,2-hydride or 1,2-methyl shifts could be anticipated to generate the most stable carbocation intermediate before subsequent reaction. masterorganicchemistry.commasterorganicchemistry.com The isomerization of n-butane to isobutane (B21531) is another industrial example of such skeletal rearrangements, driven by the desire for alkanes with more favorable properties for combustion. bdu.ac.inbyjus.com

Table 3: Carbocation Rearrangements in Butane Derivatives

| Initial Carbocation | Type | Migrating Group | Resulting Carbocation | Type | Driving Force |

|---|---|---|---|---|---|

| 3,3-Dimethyl-1-butyl cation | Secondary | 1,2-Methyl Shift | 2,3-Dimethyl-2-butyl cation | Tertiary | Formation of a more stable carbocation |

Advanced Analytical Techniques for Characterization and Quantification of 2,3 Dimethylbutane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure and dynamics of chemical compounds. For 2,3-dimethylbutane-1-thiol, NMR provides invaluable information regarding its structural integrity, conformational preferences, and stereochemical nature.

Applications in Conformational Analysis and Structural Elucidation

The structural elucidation of this compound is readily achievable through ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. docbrown.info The high degree of symmetry in the 2,3-dimethylbutane (B166060) backbone simplifies the spectra, but the presence of the thiol group and a chiral center introduces distinct signals. docbrown.infodocbrown.info

The ¹H NMR spectrum of 2,3-dimethylbutane is characterized by two signals, corresponding to the twelve methyl protons and the two methine protons. docbrown.info For this compound, additional signals arise from the methylene (B1212753) protons adjacent to the sulfur atom (-CH₂SH) and the thiol proton (-SH) itself. The chemical shift of the thiol proton can vary and is often broad, but it can be confirmed by D₂O exchange. researchgate.net

Similarly, the ¹³C NMR spectrum of 2,3-dimethylbutane shows only two distinct signals due to its symmetry. docbrown.info The introduction of the -CH₂SH group in this compound breaks this symmetry, leading to a more complex spectrum with distinct signals for each carbon atom. The carbon atom bonded to the sulfur (C1) will be significantly shifted.

Conformational analysis of flexible molecules like this compound can be investigated by measuring NMR parameters such as spin-spin coupling constants (J-values) and through Nuclear Overhauser Effect (NOE) experiments. nih.govauremn.org.br These techniques provide insights into the dihedral angles and through-space proximities of atoms, allowing for the determination of the most stable conformers in solution. nih.govnih.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 (-CH₂SH) | ~2.5 | Multiplet | ~25-35 |

| C2 (-CH(CH₃)-) | ~1.6-1.8 | Multiplet | ~40-50 |

| C3 (-CH(CH₃)₂) | ~1.7-1.9 | Multiplet | ~30-40 |

| C4 (CH₃ attached to C2) | ~0.9 | Doublet | ~15-20 |

| C5, C6 (CH₃)₂ attached to C3 | ~0.9 | Doublet | ~20-25 |

| -SH | ~1.0-2.0 (variable) | Triplet/Broad Singlet | N/A |

Determination of Stereochemistry through Advanced NMR Methods

The C2 carbon in this compound is a chiral center, meaning the compound can exist as two enantiomers ((2R)- and (2S)-2,3-dimethylbutane-1-thiol). Distinguishing between these enantiomers requires a chiral environment. Advanced NMR methods can determine the absolute configuration by using chiral derivatizing agents (CDAs). researchgate.net

This involves reacting the thiol with a CDA, such as Mosher's acid or newly developed aryl-tert-butoxyacetic acids, to form diastereomeric thioesters. researchgate.net These diastereomers are chemically distinct and will exhibit different chemical shifts in their NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of specific protons in the two diastereomers, and comparing them to established models, the absolute configuration of the original thiol can be assigned. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Derivatization Strategies for Enhanced MS Detection and Identification

Volatile thiols like this compound are often present at very low concentrations, making their direct analysis challenging. Derivatization is a common strategy to improve their chromatographic behavior and enhance their detection sensitivity in MS. acs.orgmdpi.com The ideal derivatizing agent should react rapidly and selectively with the thiol group under mild conditions. acs.org

Several reagents are employed for this purpose:

4,4′-dithiodipyridine (DTDP): This reagent reacts with thiols at acidic pH, which is advantageous for matrices like wine. The resulting derivative is stable and can be enriched by solid-phase extraction (SPE) before analysis by HPLC-MS/MS. acs.orgacs.org

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one): This selenium-based reagent reacts quickly with thiols to form a selenenylsulfide linkage, providing a stable derivative for analysis by LC-MS. acs.orgnih.gov

Maleimides: These reagents are also used for thiol derivatization, often in isotopic labeling strategies for quantitative analysis. mdpi.com

These derivatization strategies not only improve sensitivity but also allow for the use of liquid chromatography, which can be beneficial for complex sample matrices. nih.gov

| Derivatizing Agent | Reaction Principle | Analytical Advantage |

|---|---|---|

| 4,4′-dithiodipyridine (DTDP) | Thiol-disulfide exchange | Reacts at acidic pH, stable derivative for LC-MS. acs.orgacs.org |

| Ebselen | Forms a selenenylsulfide bond | Fast reaction, suitable for LC-HRMS. nih.gov |

| Pentafluorobenzyl bromide (PFBBr) | Nucleophilic substitution | Increases volatility for GC-MS analysis. mdpi.com |

Elucidation of Fragmentation Pathways for Structural Information

In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized to form a molecular ion ([M]⁺•), which then undergoes fragmentation. The resulting fragmentation pattern is a fingerprint that can be used for structural confirmation.

The fragmentation of this compound would be influenced by the cleavage of C-C and C-S bonds. The fragmentation of the structurally similar 2,3-dimethylbutane primarily involves C-C bond scission. docbrown.info The molecular ion peak for 2,3-dimethylbutane is observed at an m/z of 86. docbrown.info For this compound, the molecular ion peak would be at m/z 118.

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common pathway for thiols. This would result in the loss of an alkyl radical and the formation of a resonance-stabilized sulfonium (B1226848) ion.

Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule (mass 34) is a characteristic fragmentation for primary thiols.

Cleavage of the alkyl chain: Similar to its alkane counterpart, fragmentation can occur along the branched alkyl chain, leading to characteristic ions. For instance, the cleavage of the bond between C2 and C3 would lead to fragments corresponding to the loss of an isopropyl group.

| m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 118 | [C₆H₁₄S]⁺• | Molecular Ion |

| 85 | [M - SH]⁺ | Loss of sulfhydryl radical |

| 75 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 47 | [CH₂SH]⁺ | Alpha-cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation from alkyl chain cleavage |

Gas Chromatography (GC) and Hyphenated Techniques

Gas chromatography is the premier technique for the separation and analysis of volatile compounds like this compound. acs.org When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both quantification and identification. nih.gov

The analysis of volatile sulfur compounds (VSCs) by GC requires specific conditions to achieve good separation and detection. azom.com Sample preparation often involves pre-concentration techniques like static headspace (HS) or solid-phase microextraction (SPME), which are suitable for trace-level analysis. nih.govresearchgate.net

The choice of GC column is critical. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, are commonly used. lotusinstruments.com The NIST Chemistry WebBook reports a Kovats retention index (I) of 859 for this compound on a non-polar DC-200 capillary column. nist.gov This index helps in the identification of the compound by comparing its retention time to that of n-alkanes. lotusinstruments.com

For detection, a mass spectrometer is highly effective. However, for enhanced selectivity and sensitivity for sulfur compounds, a sulfur-specific detector like the Sulfur Chemiluminescence Detector (SCD) can be employed. acs.org

| Parameter | Value/Description | Reference |

|---|---|---|

| Kovats Retention Index (I) | 859 | nist.gov |

| Column Type | Capillary, Non-polar (e.g., DC-200, DB-5) | nist.gov |

| Sample Introduction | Static Headspace, Solid-Phase Microextraction (SPME) | acs.orgnih.gov |

| Detection | Mass Spectrometry (MS), Sulfur Chemiluminescence Detector (SCD) | acs.orgnih.gov |

Chromatographic Separation and Quantitative Analysis

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. nih.govjournalagent.com For the analysis of volatile sulfur compounds like this compound, gas chromatography (GC) is a particularly powerful tool. mdpi.comchromatographyonline.com High-performance liquid chromatography (HPLC) can also be utilized, often requiring derivatization of the thiol to enhance detection. unipd.itmurdoch.edu.auunipd.it

Quantitative analysis in chromatography aims to determine the concentration of a specific compound. drawellanalytical.com This is typically achieved by creating a calibration curve from standard solutions of known concentrations and comparing the chromatographic response (peak area or height) of the sample to this curve. drawellanalytical.com The reliability and accuracy of these methods are paramount, especially when dealing with low concentrations of thiols in complex matrices. mdpi.com

Several factors are critical in the chromatographic analysis of thiols. The choice of the stationary phase in the chromatographic column is essential for achieving good separation from other components in the mixture. mdpi.com For GC analysis of volatile sulfur compounds, various column types can be employed. The selection of the detector is also crucial; for sulfur compounds, a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD) can provide high selectivity and sensitivity. wur.nl

To improve the detection and quantification of thiols by HPLC, a derivatization step is often employed. unipd.itunipd.it This involves reacting the thiol group with a reagent to form a derivative that is more easily detectable, for instance by fluorescence or UV-Vis absorption.

Table 1: Illustrative Chromatographic Conditions for Thiol Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column with a non-polar or mid-polar stationary phase | C18 reversed-phase column |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Gradient or isocratic elution with a mixture of aqueous and organic solvents (e.g., water, acetonitrile, methanol) |

| Detector | Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD), Mass Spectrometer (MS) | UV-Vis Detector, Fluorescence Detector, Mass Spectrometer (MS) |

| Derivatization | Often not required for volatile thiols | Frequently used to enhance detectability (e.g., with 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB) murdoch.edu.au |

This table provides a general overview of typical conditions and is not exhaustive.

GC-MS for Mixture Analysis and Component Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.comjmchemsci.com This makes it an invaluable tool for the analysis of complex mixtures and the definitive identification of individual components, such as this compound. jmchemsci.comjmchemsci.com

In a GC-MS system, the components of a mixture are first separated by the GC. As each separated component elutes from the GC column, it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. nih.govsfrbm.org This process generates a mass spectrum, which is a unique fingerprint for a specific compound and allows for its structural elucidation and identification. jmchemsci.com

The identification of this compound in a sample using GC-MS would involve comparing the obtained mass spectrum with a reference spectrum from a spectral library or a known standard. The fragmentation pattern observed in the mass spectrum provides crucial information about the structure of the molecule. For an alkylthiol like this compound, characteristic fragments would be expected, including the molecular ion peak and peaks corresponding to the loss of the thiol group or fragmentation of the alkyl chain.

Table 2: Hypothetical Mass Spectral Data for an Isomeric C6 Thiol

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Possible Fragment |

|---|---|---|

| 118 | 20 | [M]+ (Molecular Ion) |

| 85 | 40 | [M - SH]+ |

| 57 | 100 | [C4H9]+ |

This table presents hypothetical data to illustrate the type of information obtained from a mass spectrum for a compound with a similar molecular weight to this compound. The actual fragmentation pattern would be specific to its unique structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying molecules or atoms that have unpaired electrons. ethz.ch This makes it particularly well-suited for the detection and characterization of radical intermediates, which are highly reactive species with one or more unpaired electrons. researchgate.netucl.ac.ukmdpi.com In the context of this compound, EPR spectroscopy can be used to study the formation and properties of the corresponding thiyl radical (2,3-dimethylbutan-1-ylthiyl radical).

Thiyl radicals can be generated through various means, such as by the reaction of the thiol with an oxidizing agent or through photolysis. mdpi.com Once formed, the thiyl radical can be detected by EPR spectroscopy. The resulting EPR spectrum provides detailed information about the electronic structure and environment of the unpaired electron. nih.gov

Table 3: Representative EPR Parameters for Alkylthiyl Radicals

| Radical Species | g-factor | Hyperfine Coupling Constants (Gauss) |

|---|

This table provides typical ranges for EPR parameters of alkylthiyl radicals. The specific values for the 2,3-dimethylbutan-1-ylthiyl radical would need to be determined experimentally.

Computational Chemistry and Theoretical Modeling of 2,3 Dimethylbutane 1 Thiol

Molecular Mechanics and Conformational Energy Calculations

Molecular mechanics (MM) serves as a powerful tool for exploring the conformational space of flexible molecules like 2,3-dimethylbutane-1-thiol. This method models molecules as a collection of atoms governed by a force field, which describes the potential energy of the system based on bond lengths, bond angles, and dihedral angles.

Due to the rotational freedom around the C-C and C-S single bonds, this compound can exist in several conformations. The parent alkane, 2,3-dimethylbutane (B166060), is known to have two key staggered conformers: a C2 symmetry gauche form and a C2h symmetry anti form. researchgate.net The introduction of the thiol group (-SH) further increases the number of possible low-energy structures, primarily distinguished by the orientation of the thiol group relative to the alkyl backbone.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical yet plausible data based on conformational analyses of similar branched alkanes and thiols.

| Conformer | Dihedral Angle (C2-C3) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | ~180° | 0.00 | 65 |

| Gauche 1 | ~60° | 0.55 | 25 |

Quantum Chemical Calculations (e.g., DFT, MP2, Coupled Cluster Theory)

For a more accurate description of the electronic structure and properties of this compound, quantum chemical methods are employed. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and energy.

Geometry optimization is a fundamental quantum chemical calculation that locates the minimum energy structure of a molecule. youtube.com Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G(d,p) or larger), are commonly used for this purpose due to their balance of accuracy and computational cost. figshare.comarxiv.org The optimization process adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, optimized geometry. youtube.com

From the optimized geometry, various electronic properties can be investigated. The distribution of electron density reveals the polarity of bonds, with the C-S and S-H bonds exhibiting polarity due to the electronegativity of sulfur. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For a thiol, the HOMO is typically localized on the sulfur atom, indicating its nucleophilic character.

Table 2: Selected Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p)) The data in this table is representative and based on standard bond lengths and angles for similar molecules.

| Parameter | Value |

|---|---|

| Bond Length C-S | 1.85 Å |

| Bond Length S-H | 1.34 Å |

| Bond Length C2-C3 | 1.54 Å |

| Bond Angle C-S-H | 96.5° |

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the identification and characterization of molecules. DFT methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). rsc.orgnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts with good accuracy. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a reference compound like tetramethylsilane (B1202638) (TMS). Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined, allowing for a theoretical prediction of the IR and Raman spectra. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data calculated using DFT/GIAO, representative of expected values.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂SH) | 28.5 |

| C2 | 45.1 |

| C3 | 38.9 |

| C4 (CH₃ on C2) | 19.8 |

| C5 (CH₃ on C3) | 18.5 |

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions involving thiols. acs.org Thiols can participate in various reactions, including nucleophilic additions, thiol-ene reactions, and oxidation to disulfides. DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

For example, in the nucleophilic addition of a thiol to an electrophile, computational models can determine the structure of the transition state and calculate its energy, which corresponds to the activation energy of the reaction. nih.gov This information is vital for understanding the kinetics and feasibility of a reaction pathway. Methods like B3LYP or MP2 are often used to locate transition states and calculate activation barriers. acs.org

Thermodynamic Function Calculations and Equilibrium Studies

Theoretical calculations can provide accurate thermodynamic data for molecules in the ideal gas state. nist.gov Using the principles of statistical mechanics combined with data from quantum chemical calculations (such as vibrational frequencies and rotational constants), it is possible to compute key thermodynamic functions. These include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp).

The Benson group additivity method, which relies on empirically derived parameters for different molecular fragments, is a common approach for estimating these properties for a wide range of organic compounds, including the various isomers of C6H14S. nist.gov These calculated thermodynamic values are crucial for predicting the position of chemical equilibria and understanding the stability of different isomers under various conditions.

Table 4: Calculated Thermodynamic Properties of this compound (Ideal Gas at 298.15 K) Data is based on estimation methods for alkanethiol isomers.

| Property | Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | -185.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -55.2 | kJ/mol |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate the structural or quantum chemical properties of molecules with their reactivity. nih.gov For thiols, reactivity is often related to their nucleophilicity, which can be quantified by properties such as the pKa of the S-H group or the energy of the HOMO.

Computational models can calculate various molecular descriptors for this compound, such as electronic parameters (e.g., partial charges, HOMO/LUMO energies), topological indices, and steric descriptors. These descriptors can then be used to build predictive models for specific reactions. For instance, the rate of a thiol-disulfide exchange reaction can be correlated with the calculated pKa of the participating thiols. mdpi.com Such models are valuable for systematically studying how changes in molecular structure, such as the branched alkyl chain in this compound, affect its chemical reactivity and selectivity. chemrxiv.org

Studies of Intermolecular Interactions and Solvation Effects of this compound

The study of intermolecular interactions and solvation effects is crucial for understanding the macroscopic properties and chemical behavior of this compound in various environments. Computational chemistry and theoretical modeling provide powerful tools to investigate these phenomena at a molecular level. Although specific experimental and computational studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from studies on analogous molecules, such as other alkanethiols and branched alkanes.

Intermolecular Interactions

The intermolecular forces governing the interactions of this compound are primarily van der Waals forces and hydrogen bonding. The branched structure of the butyl group and the presence of the thiol (-SH) functional group are key determinants of the nature and strength of these interactions.

Van der Waals Forces: The dominant intermolecular interactions for the hydrocarbon portion of this compound are London dispersion forces, a type of van der Waals force. The branching in the 2,3-dimethylbutane structure results in a more compact, spherical shape compared to a straight-chain isomer like n-hexanethiol. This reduced surface area leads to weaker van der Waals interactions between molecules. tutorchase.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Consequently, branched alkanes and their derivatives typically exhibit lower boiling points than their linear counterparts. tutorchase.comlibretexts.orglibretexts.org

Hydrogen Bonding: The thiol group in this compound can act as both a hydrogen bond donor (via the S-H group) and a hydrogen bond acceptor (via the lone pairs on the sulfur atom). chemrxiv.orgresearchgate.netacs.org However, sulfur-centered hydrogen bonds (S-H···S or S-H···O/N) are generally weaker than those involving more electronegative atoms like oxygen or nitrogen. chemrxiv.orgnih.govresearchgate.net Computational studies on simple thiols have shown that the S-H group is a weak hydrogen bond donor. chemrxiv.orgresearchgate.net The interaction energy of thiol hydrogen bonds is significantly lower than that of classical hydrogen bonds. ehu.es

Theoretical calculations on dimers of short-chain alkanethiols have been used to develop force fields for simulating their interactions. These studies, often employing methods like Møller-Plesset perturbation theory (MP2), provide insights into the geometry and energy of these interactions. nih.gov For this compound, it is expected that intermolecular interactions would involve a combination of dispersion forces between the alkyl chains and weak hydrogen bonding between the thiol groups.

| Interaction Type | Contributing Moieties | Estimated Interaction Energy (kJ/mol) | Key Characteristics |

|---|---|---|---|

| Van der Waals (Dispersion) | 2,3-Dimethylbutyl (B1248744) groups | -5 to -15 | Weaker due to branched structure and reduced surface area compared to linear isomers. |

| Hydrogen Bonding (S-H···S) | Thiol groups | -2 to -8 | Weak and directional; sulfur is a poor hydrogen bond donor compared to oxygen. |

| Hydrogen Bonding (S-H···O/N) | Thiol group with a hydrogen bond acceptor (e.g., water, ether) | -5 to -15 | Stronger than S-H···S bonds, with the thiol acting as the donor. |

Solvation Effects

The solvation of this compound in different solvents is governed by the balance of interactions between the solute and solvent molecules. The dual nature of the molecule, with a nonpolar alkyl chain and a weakly polar thiol group, influences its solubility and solvation thermodynamics.

Solvation in Nonpolar Solvents: In nonpolar solvents such as hexane (B92381) or benzene, the primary interactions are dispersive. The dissolution process involves the disruption of van der Waals forces between solute molecules and between solvent molecules, and the formation of new solute-solvent van der Waals interactions. libretexts.org Due to the similarity of these forces, this compound is expected to be readily soluble in nonpolar organic solvents.

Solvation in Polar Solvents: In polar solvents like water or ethanol, solvation is more complex. The process requires the disruption of the stronger hydrogen bonds between solvent molecules to create a cavity for the solute molecule. libretexts.orglibretexts.org The nonpolar 2,3-dimethylbutyl group will experience hydrophobic effects, leading to an unfavorable entropy change as it orders the surrounding water molecules. The thiol group can form weak hydrogen bonds with polar solvent molecules. chemrxiv.org

Computational models are essential for quantifying solvation effects. The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, is a key thermodynamic quantity. nih.govmpg.de This can be calculated using either explicit solvent models, which involve molecular dynamics or Monte Carlo simulations with a large number of solvent molecules, or implicit solvent models, where the solvent is treated as a continuum with specific dielectric properties. cdnsciencepub.comtyut.edu.cnacs.org

For sulfur-containing organic compounds, various computational solvation models have been tested to predict their solvation free energies. tyut.edu.cnmdpi.com Models like the SMD (Solvation Model based on Density) have shown good performance for a wide range of solvents. acs.org

| Solvent | Solvent Type | Expected Dominant Solute-Solvent Interactions | Predicted Relative Solvation Free Energy |

|---|---|---|---|

| Hexane | Nonpolar | Van der Waals (Dispersion) | Favorable (Negative ΔGsolv) |

| Ethanol | Polar Protic | Van der Waals, Weak Hydrogen Bonding (S-H···O) | Moderately Favorable |

| Water | Polar Protic | Hydrophobic effect (alkyl group), Weak Hydrogen Bonding (S-H···O) | Less Favorable (Potentially Positive ΔGsolv) |

| Diethyl Ether | Polar Aprotic | Van der Waals, Weak Hydrogen Bonding (S-H···O) | Favorable |

Q & A

Q. What are the recommended safety protocols for handling 2,3-Dimethylbutane-1-thiol in laboratory settings?

- Methodological Answer: Handling thiols requires stringent safety measures due to their volatility and potential toxicity. Key protocols include:

- Use of fume hoods to prevent inhalation exposure .

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Immediate decontamination of spills using inert adsorbents (e.g., vermiculite) and neutralization with oxidizing agents (e.g., hydrogen peroxide) to mitigate odor and reactivity .

- Storage in airtight, chemically resistant containers under nitrogen to prevent oxidation .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

- Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify purity by comparing retention times and mass spectra with authentic standards .

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm structural features, such as methyl group splitting patterns and thiol proton signals (δ ~1.3–1.5 ppm for branched alkyl groups) .

- Elemental Analysis: Validate empirical formula (CHS) through combustion analysis .

Q. What solvents are compatible with this compound for reaction studies?

- Methodological Answer:

- Polar aprotic solvents (e.g., DMSO, DMF) are suitable for nucleophilic reactions but may induce oxidation; use under inert atmospheres .

- Non-polar solvents (e.g., hexane, toluene) minimize thiol oxidation and are ideal for free-radical reactions .

- Pre-degas solvents with nitrogen to reduce dissolved oxygen, which can form disulfide byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer: Conflicting data (e.g., unexpected NMR peaks or GC retention times) may arise from impurities or isomerization. Mitigation strategies include:

- Cross-validation with multiple techniques: Compare NMR, IR, and high-resolution MS to identify discrepancies .

- Computational modeling: Use density functional theory (DFT) to predict NMR chemical shifts and match experimental data .

- Iterative purification: Employ fractional distillation or preparative GC to isolate the target compound from side products .

Q. What experimental designs are optimal for studying the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer:

- Kinetic studies: Monitor reaction progress under varying conditions (temperature, solvent polarity) using inline FTIR or UV-Vis spectroscopy to track thiolate ion formation .

- Competitive experiments: Compare reactivity with other thiols (e.g., 1-butanethiol) to assess steric effects from the dimethyl branching .

- Control for oxidation: Include radical scavengers (e.g., BHT) in reaction mixtures to suppress disulfide formation .

Q. How can computational chemistry predict the environmental fate of this compound?

- Methodological Answer:

- QSPR models: Predict biodegradation rates using quantitative structure-property relationships, focusing on thiol’s Henry’s Law constant and log .

- Molecular dynamics simulations: Model interactions with soil organic matter or aqueous interfaces to assess persistence .

- Toxicity profiling: Use tools like ECOSAR to estimate aquatic toxicity based on electrophilicity and metabolic pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer:

- Non-linear regression: Fit data to Hill or log-logistic models to estimate EC values .

- ANOVA with post-hoc tests: Compare toxicity across multiple concentrations or exposure durations, adjusting for heteroscedasticity common in biological replicates .

- Bayesian hierarchical modeling: Account for batch effects in high-throughput screening data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.